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molecular formula C16H22O2 B8758787 Styrene butyl methacrylate CAS No. 112143-68-7

Styrene butyl methacrylate

Cat. No. B8758787
M. Wt: 246.34 g/mol
InChI Key: DFYKHEXCUQCPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05188824

Procedure details

1.00 Part of 2,2'-azobis (2-methylpropanenitrile) is mixed with 764.5 parts of Latex #1 and heated to 70° C. while stirring under a nitrogen atmosphere. 50 Parts of a 50/50 solution of styrene and n-butyl methacrylate is added continuously with 227.3 parts of (RPS⃝) solution at 22.1 percent solids in water using the following schedule: 0 to 20 percent of monomers added over 2 1/2 hours at 70° C. and the remaining 80 percent monomers added with 0 to 100 percent of (RPS⃝) solution over 1 1/2 hours at 80° C. The reaction conditions are maintained for an additional 2 hours. The latex measures 32.8 percent solids, passes the acetone dilution, freeze-thaw stability and pesticide formulation freeze-thaw stability tests.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
[Compound]
Name
solids
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Reaction Step Two
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Reaction Step Two
[Compound]
Name
monomers
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monomers
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Reaction Step Six

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:21]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])(=[O:25])[C:22]([CH3:24])=[CH2:23].CC(C)=O>O>[CH2:27]([O:26][C:21](=[O:25])[C:22]([CH3:24])=[CH2:23])[CH2:28][CH2:29][CH3:30].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
monomers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
monomers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
solids
Quantity
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Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction conditions
TEMPERATURE
Type
TEMPERATURE
Details
are maintained for an additional 2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C(=C)C)=O.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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